trans-2-(Phenylthio)cyclohexanol trans-2-(Phenylthio)cyclohexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14015667
InChI: InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1
SMILES:
Molecular Formula: C12H16OS
Molecular Weight: 208.32 g/mol

trans-2-(Phenylthio)cyclohexanol

CAS No.:

Cat. No.: VC14015667

Molecular Formula: C12H16OS

Molecular Weight: 208.32 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(Phenylthio)cyclohexanol -

Specification

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
IUPAC Name (1R,2R)-2-phenylsulfanylcyclohexan-1-ol
Standard InChI InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m1/s1
Standard InChI Key FLFDJSCCPRMYPE-VXGBXAGGSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)O)SC2=CC=CC=C2
Canonical SMILES C1CCC(C(C1)O)SC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

trans-2-(Phenylthio)cyclohexanol is systematically named (1R,2R)-2-phenylsulfanylcyclohexan-1-ol under IUPAC nomenclature. Its structure features a cyclohexanol ring where the hydroxyl (-OH) and phenylthio (-S-C₆H₅) groups occupy trans-diaxial positions, as confirmed by its isomeric SMILES:
C1CC[C@H]([C@@H](C1)O)SC2=CC=CC=C2.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₆OS
Molecular Weight208.32 g/mol
IUPAC Name(1R,2R)-2-phenylsulfanylcyclohexan-1-ol
InChIKeyFLFDJSCCPRMYPE-VXGBXAGGSA-N
PubChem CID11805926

The compound’s stereochemistry is critical to its reactivity and interactions, particularly in enantioselective synthesis .

Synthesis and Stereochemical Control

The synthesis of trans-2-(Phenylthio)cyclohexanol involves multi-step strategies to achieve precise stereochemical outcomes. One approach, adapted from methods used for analogous cyclohexanol derivatives , includes:

  • Resolution of Racemic Intermediates: Chiral resolution using ephedrine salts to isolate enantiomerically pure precursors .

  • Esterification and Demethylation: Conversion of resolved acids to esters, followed by demethylation with boron tribromide to yield hydroxylated intermediates .

  • Base-Catalyzed Rearrangement: Rearrangement of hydroxycarboxylates under basic conditions (e.g., potassium t-butoxide) to install the phenylthio group .

For example, a patented method for a related chiral cyclohexanol derivative employs a Birch reduction-like rearrangement, yielding enantiomerically enriched products. While specific details for trans-2-(Phenylthio)cyclohexanol are scarce, these steps provide a plausible framework for its synthesis.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s stereochemistry makes it a valuable intermediate in drug discovery. For instance, structurally similar cyclohexanol derivatives are used in synthesizing central nervous system (CNS) therapeutics . The phenylthio group may enhance blood-brain barrier permeability, though specific pharmacological studies are needed .

Chiral Catalysis

trans-2-(Phenylthio)cyclohexanol’s rigid cyclohexane backbone and sulfur atom position it as a potential chiral ligand in asymmetric catalysis. Thioether-containing ligands are known to stabilize metal complexes in enantioselective hydrogenation and cross-coupling reactions .

Material Science

Incorporating sulfur into polymer matrices can improve thermal stability and mechanical strength. This compound’s dual functionality (-OH and -S-) may serve as a monomer or cross-linker in advanced materials.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with (1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol

Propertytrans-2-(Phenylthio)cyclohexanol(1S,2R)-(+)-trans-2-Phenyl-1-cyclohexanol
Functional Group-S-C₆H₅-C₆H₅
Molecular Weight208.32 g/mol190.28 g/mol
Primary ApplicationCatalysis, pharmaceuticalsFlavorants, CNS drug intermediates

The sulfur atom in trans-2-(Phenylthio)cyclohexanol confers distinct electronic and steric properties compared to its phenyl-substituted analog, expanding its utility in sulfur-mediated reactions .

Future Directions

Further research is needed to:

  • Elucidate the compound’s catalytic efficiency in asymmetric synthesis.

  • Explore its biochemical interactions for drug development.

  • Characterize its physical properties (e.g., melting point, solubility).

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